3-hydroxy-5-(trifluoromethyl)benzoic Acid
Description
Contextualizing Fluorinated Benzoic Acids within Chemical Sciences
Fluorinated benzoic acids are a class of organic compounds that feature one or more fluorine atoms attached to the benzene (B151609) ring of benzoic acid. The introduction of fluorine, the most electronegative element, into an organic molecule can profoundly alter its properties. fishersci.se These alterations include changes in acidity, lipophilicity, metabolic stability, and binding affinity to biological targets. fishersci.se For instance, the strong electron-withdrawing nature of fluorine can increase the acidity of the carboxylic acid group, making the compound more reactive in certain chemical transformations.
The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, which can enhance the metabolic stability of a drug candidate by blocking sites susceptible to oxidative metabolism. thermofisher.com This increased stability is a highly sought-after attribute in drug design. ossila.com Furthermore, the substitution of hydrogen with fluorine, which has a comparable van der Waals radius, allows fluorinated analogs to mimic their non-fluorinated counterparts and interact with biological receptors, sometimes with enhanced activity. thermofisher.com Consequently, fluorinated benzoic acids and their derivatives are extensively utilized as intermediates and key structural motifs in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. scbt.com
The Significance of 3-Hydroxy-5-(trifluoromethyl)benzoic Acid as a Research Subject
This compound, with the chemical formula C₈H₅F₃O₃, is a white to cream-colored solid. thermofisher.comnih.gov Its significance as a research subject stems from the unique interplay of its three functional groups: a carboxylic acid, a hydroxyl group, and a trifluoromethyl group, all positioned on a benzene ring.
The trifluoromethyl group (-CF₃) is a particularly powerful modulator of molecular properties. It is highly lipophilic and strongly electron-withdrawing, which can significantly enhance a molecule's membrane permeability and its binding affinity to target proteins. ossila.com The presence of the -CF₃ group has been shown to be a key feature in a number of successful drugs. ijsrst.com The hydroxyl group provides a site for hydrogen bonding, which can influence solubility and interactions with biological targets. The carboxylic acid group serves as a versatile chemical handle, allowing for the straightforward formation of esters, amides, and other derivatives, making it an ideal building block for combinatorial synthesis and the development of new chemical entities. scbt.com
This strategic combination of functional groups makes this compound a valuable starting material in medicinal chemistry for the development of novel therapeutic agents. Research has demonstrated its use in the synthesis of various inhibitors and biologically active compounds. For example, it has been utilized as a precursor in the synthesis of potent inhibitors of enzymes implicated in various diseases. Its derivatives have also been investigated for their potential as antibacterial agents. ijsrst.com The compound's utility as a versatile synthetic building block continues to be explored in academic and industrial laboratories, underscoring its importance in the advancement of chemical and pharmaceutical sciences.
Interactive Data Tables
Below are tables summarizing key information about this compound and related compounds mentioned in this article.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 328-69-8 | nih.gov |
| Molecular Formula | C₈H₅F₃O₃ | nih.gov |
| Molecular Weight | 206.12 g/mol | nih.gov |
| Appearance | Cream Powder or Lumps | thermofisher.com |
| Melting Point | 190.5-196.5 °C | thermofisher.com |
| IUPAC Name | This compound | thermofisher.com |
Structure
3D Structure
Properties
IUPAC Name |
3-hydroxy-5-(trifluoromethyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3O3/c9-8(10,11)5-1-4(7(13)14)2-6(12)3-5/h1-3,12H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJUOAPFXYPEEMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00382459 | |
| Record name | 3-hydroxy-5-(trifluoromethyl)benzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00382459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
328-69-8 | |
| Record name | 3-hydroxy-5-(trifluoromethyl)benzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00382459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-hydroxy-5-(trifluoromethyl)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Chemical Transformations of 3 Hydroxy 5 Trifluoromethyl Benzoic Acid
Established Synthetic Pathways for the Core Structure
The synthesis of 3-hydroxy-5-(trifluoromethyl)benzoic acid leverages general methodologies developed for trifluoromethylated aromatics, with specific adaptations to ensure the correct placement of the hydroxyl and carboxyl functional groups.
General Strategies for Trifluoromethylated Benzoic Acids
The introduction of a trifluoromethyl (-CF3) group onto a benzene (B151609) ring is a critical step in the synthesis of many modern chemical compounds. Several robust methods have been established for this purpose.
One common approach is the halogen exchange or fluorination of a trichloromethyl group . Starting from a toluene derivative, the methyl group can be exhaustively chlorinated to a trichloromethyl (-CCl3) group. Subsequent reaction with a fluorinating agent, such as hydrogen fluoride (HF) or antimony trifluoride (SbF3), replaces the chlorine atoms with fluorine to yield the trifluoromethyl group. The corresponding benzoic acid can then be generated by oxidizing a precursor functional group on the ring, such as a methyl or chloromethyl group. For instance, m-xylene can be chlorinated to form meta-bis(trichloromethyl)benzene, which is then fluorinated. The resulting meta-trichloromethyl trifluoromethyl benzene undergoes selective hydrolysis to yield 3-(trifluoromethyl)benzoic acid google.com.
Another widely used strategy involves the oxidation of a trifluoromethyl-substituted precursor . Starting materials such as 3-(trifluoromethyl)benzaldehyde or 3-(trifluoromethyl)benzyl alcohol can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromic acid to afford the corresponding benzoic acid.
More direct methods include the carboxylation of a trifluoromethyl-substituted arylmetallic reagent . For example, 3-(trifluoromethyl)bromobenzene can be converted into a Grignard reagent by reacting it with magnesium. This organometallic intermediate is then treated with carbon dioxide, followed by an acidic workup, to produce 3,5-bis(trifluoromethyl)benzoic acid google.com. This general approach is adaptable for various trifluoromethyl-substituted benzoic acids.
Table 1: General Synthetic Strategies for Trifluoromethylated Benzoic Acids
| Strategy | Starting Material Example | Key Reagents | Product Example |
|---|---|---|---|
| Halogen Exchange & Oxidation | m-Xylene | Cl2, HF, H2O/Catalyst | 3-(Trifluoromethyl)benzoic acid google.com |
| Oxidation of Precursor | 3-(Trifluoromethyl)benzaldehyde | KMnO4 or other oxidants | 3-(Trifluoromethyl)benzoic acid |
| Carboxylation of Grignard Reagent | 3,5-Bis(trifluoromethyl)bromobenzene (B1265498) | Mg, CO2, H+ | 3,5-Bis(trifluoromethyl)benzoic acid google.com |
Specific Approaches to this compound Synthesis
Synthesizing the target molecule, this compound, requires a pathway that carefully orchestrates the introduction or preservation of the hydroxyl group in addition to the trifluoromethyl and carboxyl functionalities.
A plausible and effective route starts from 3-amino-5-(trifluoromethyl)benzoic acid . This precursor, which is commercially available sigmaaldrich.com, can be converted to the target compound via a diazotization-hydrolysis reaction . The process involves treating the amino group with a nitrous acid source, such as sodium nitrite (B80452) (NaNO2) in an acidic medium (e.g., sulfuric acid), to form a diazonium salt. This intermediate is then carefully heated in an aqueous solution. The diazonium group is an excellent leaving group and is displaced by water (hydrolysis) to install the hydroxyl group at the desired position, yielding this compound. This Sandmeyer-type reaction is a classic method for converting aromatic amines to phenols google.com.
Another potential, though more complex, pathway involves the hydroxylation of a halogenated precursor . A compound such as 3-bromo-5-(trifluoromethyl)benzoic acid could be subjected to a nucleophilic aromatic substitution reaction with a hydroxide source. These reactions often require harsh conditions, such as high temperatures and pressures, and may utilize a copper catalyst to facilitate the substitution googleapis.com. The strong electron-withdrawing nature of the trifluoromethyl and carboxyl groups can activate the ring for such a substitution, although regioselectivity must be carefully controlled.
Table 2: Specific Synthetic Approach for this compound
| Precursor | Reaction Type | Key Reagents | Intermediate | Final Product |
|---|
Derivatization Reactions and Functional Group Manipulations
The presence of both a carboxylic acid and a phenolic hydroxyl group on this compound allows for a wide range of chemical transformations, enabling its use as a versatile building block in the synthesis of more complex molecules.
Esterification Reactions
The carboxylic acid moiety of this compound can be readily converted to an ester. The classic Fischer-Speier esterification is a common method, involving the reaction of the benzoic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H2SO4) or hydrochloric acid (HCl) iajpr.com. The reaction is an equilibrium process, and to drive it towards the product, excess alcohol is often used as the solvent, or water is removed as it is formed.
For more sensitive substrates or to achieve higher yields under milder conditions, various other methods can be employed. The use of solid acid catalysts, such as modified montmorillonite K10 clay, offers an environmentally friendly alternative that simplifies product purification epa.govijstr.org. Microwave-assisted esterification can significantly reduce reaction times, although care must be taken in sealed vessels as the accumulation of water can hinder the equilibrium-driven reaction researchgate.net.
It is important to note that under strongly acidic conditions, the phenolic hydroxyl group is generally unreactive in esterification. However, to ensure complete selectivity, the hydroxyl group can be protected prior to esterification if necessary.
Table 3: Representative Esterification Conditions for Substituted Benzoic Acids
| Method | Alcohol | Catalyst / Reagents | Conditions | Key Feature |
|---|---|---|---|---|
| Fischer-Speier | Methanol, Ethanol | H2SO4 (catalytic) | Reflux | Equilibrium-driven; requires water removal or excess alcohol iajpr.com. |
| Solid Acid Catalyst | Methanol, Benzyl alcohol | Phosphoric acid-modified Montmorillonite K10 | Solvent-free, reflux | Heterogeneous catalyst, easy separation epa.govijstr.org. |
| Microwave-Assisted | Various primary alcohols | H2SO4 (catalytic) | Sealed vessel, 130-150°C | Rapid heating, reduced reaction time researchgate.net. |
Amidation Reactions
The conversion of the carboxylic acid to an amide is another fundamental transformation. Direct thermal amidation, which involves heating the carboxylic acid with an amine at high temperatures (>160°C), is possible but often limited to simple, robust substrates due to the harsh conditions required to overcome the formation of a stable ammonium carboxylate salt mdpi.com.
More commonly, coupling reagents are used to activate the carboxylic acid, allowing the reaction to proceed under milder conditions. Reagents such as N,N′-dicyclohexylcarbodiimide (DCC) facilitate amide bond formation by converting the carboxylic acid into a more reactive intermediate nih.gov. Other modern catalytic systems, including those based on boronic acids, can promote direct amidation with the sole byproduct being water, representing a highly atom-economical approach mdpi.comcatalyticamidation.info. The choice of catalyst and reaction conditions can be tailored to accommodate a wide range of amine substrates researchgate.net.
Nucleophilic Substitution Processes
Nucleophilic substitution can occur either at the carboxyl carbon (acyl substitution) or on the aromatic ring (aromatic substitution).
Nucleophilic Acyl Substitution: Esterification and amidation reactions are prime examples of nucleophilic acyl substitution. The reaction proceeds by the attack of a nucleophile (an alcohol or amine) on the electrophilic carbonyl carbon of the carboxylic acid (or its activated form), followed by the elimination of a leaving group (water).
Influence of Aromatic Substitution on Reactivity and Synthetic Strategy
Role of the Trifluoromethyl Group in Directing Reactions
The trifluoromethyl group (-CF3) is a powerful substituent that profoundly alters the electronic properties of the aromatic ring. Its influence is primarily characterized by a strong electron-withdrawing effect. mdpi.comtcichemicals.com
Electronic Effects: The -CF3 group's impact stems from the high electronegativity of the three fluorine atoms. This creates a strong inductive effect (-I), pulling electron density away from the aromatic ring. youtube.comnih.gov Unlike groups with lone pairs, the trifluoromethyl group does not participate in resonance donation; its effect is almost purely inductive withdrawal. This withdrawal of electron density significantly reduces the nucleophilicity of the benzene ring, thereby deactivating it towards electrophilic aromatic substitution. youtube.com Consequently, reactions on an aromatic ring bearing a -CF3 group are generally slower and require harsher conditions compared to unsubstituted benzene.
Directing Influence: As a deactivating group, the trifluoromethyl substituent is a meta-director for electrophilic aromatic substitution. youtube.comstudy.com This directive preference can be explained by examining the stability of the carbocation intermediates (arenium ions) formed during the reaction.
Ortho and Para Attack: When an electrophile attacks at the ortho or para positions relative to the -CF3 group, one of the resulting resonance structures places a positive charge on the carbon atom directly bonded to the trifluoromethyl group. This arrangement is highly unstable because the electron-withdrawing -CF3 group intensifies the positive charge, destabilizing the intermediate. youtube.com
Meta Attack: In contrast, when the attack occurs at the meta position, the positive charge in the resonance intermediates is never located on the carbon atom attached to the -CF3 group. youtube.com While the ring is still deactivated, the meta intermediate is less destabilized than the ortho or para intermediates. Therefore, the reaction proceeds preferentially through the meta pathway. study.com
The unique combination of high electronegativity, lipophilicity, and electron-withdrawal makes the trifluoromethyl group a critical component in the design of various organic molecules. mdpi.com
| Property | Description | Effect on Electrophilic Aromatic Substitution |
|---|---|---|
| Electronic Effect | Strongly electron-withdrawing (-I effect) | Deactivates the aromatic ring |
| Reactivity | Decreases the rate of reaction compared to benzene | Requires more forcing reaction conditions |
| Directing Influence | Meta-director | Directs incoming electrophiles to the meta position |
Impact of the Hydroxyl Group on Chemical Reactivity
Electronic Effects: The hydroxyl group exerts two opposing electronic effects:
Inductive Effect (-I): Due to the high electronegativity of the oxygen atom, the -OH group withdraws electron density from the benzene ring through the sigma bond. stackexchange.com This effect, on its own, would deactivate the ring.
Resonance Effect (+M): The oxygen atom possesses lone pairs of electrons that can be delocalized into the aromatic π-system. stackexchange.comlibretexts.org This donation of electron density through resonance is a powerful activating influence.
Directing Influence: As a strong activating group, the hydroxyl substituent is an ortho-, para-director . libretexts.orglibretexts.orgchemistrytalk.org The resonance structures for phenol (B47542) show that the electron density donated by the oxygen's lone pair accumulates specifically at the ortho and para positions. aakash.ac.in This makes these positions particularly electron-rich and thus more attractive to an incoming electrophile. While some steric hindrance from the -OH group itself can slightly disfavor the ortho position, substitution typically occurs at both ortho and para sites. libretexts.org
| Property | Description | Effect on Electrophilic Aromatic Substitution |
|---|---|---|
| Electronic Effect | Strongly electron-donating by resonance (+M) and weakly electron-withdrawing by induction (-I) | Activates the aromatic ring (net effect) |
| Reactivity | Increases the rate of reaction compared to benzene | Allows for milder reaction conditions |
| Directing Influence | Ortho-, para-director | Directs incoming electrophiles to the ortho and para positions |
Research Applications of 3 Hydroxy 5 Trifluoromethyl Benzoic Acid in Interdisciplinary Science
Applications in Medicinal and Pharmaceutical Chemistry
In the realm of drug discovery and development, 3-hydroxy-5-(trifluoromethyl)benzoic acid is utilized as a key structural component and synthetic starting material. The trifluoromethyl group is particularly significant as it can enhance properties such as metabolic stability and lipophilicity, which are critical for the development of viable drug candidates.
Role as a Synthetic Intermediate for Therapeutic Agents
This compound is an important intermediate in the synthesis of complex therapeutic agents. Its carboxylic acid and hydroxyl groups allow for straightforward chemical modifications, such as esterification or amidation, to build larger molecules. A notable application is in the creation of novel kinase inhibitors. For instance, the compound is a precursor to the N-[3-hydroxy-5-(trifluoromethyl)phenyl] moiety found in targeted therapeutic candidates.
A specific example is the synthesis of 4-chloro-3-(7,8-dihydro-6H-pyrimido[5,4-b] google.comsnapintermediates.comoxazin-4-yloxy)-N-[3-hydroxy-5-(trifluoromethyl)phenyl]benzamide . google.com This molecule was developed as a novel inhibitor of MAP4K1 (Mitogen-activated protein kinase kinase kinase kinase 1), a protein kinase implicated in various signaling pathways. google.com The synthesis involves creating an amide bond between the amine derivative of the "3-hydroxy-5-(trifluoromethyl)phenyl" group and a substituted benzoic acid, demonstrating the role of the core structure in building potential new medicines. google.com
Development of Novel Pharmaceutical Compounds
The structural framework of this compound is integral to the development of new pharmaceutical compounds. Researchers incorporate this molecule to explore new biological activities. While direct derivatives are a subject of ongoing research, related structures have shown significant promise. For example, the closely related compound 2-(2-Hydroxypropanamido)-5-trifluoromethyl benzoic acid (HFBA) has been synthesized and investigated as a novel inhibitor of the COX enzyme, exhibiting anti-inflammatory and antiplatelet activities. This highlights the utility of the trifluoromethyl benzoic acid scaffold in generating new and effective bioactive agents. The development of the previously mentioned MAP4K1 inhibitor also falls under this category, representing a novel compound designed for a specific therapeutic target. google.com
Exploration in Substance P (Neurokinin-1) Receptor Antagonist Research
The 3,5-disubstituted phenyl ring is a critical pharmacophore in the design of Substance P (Neurokinin-1 or NK1) receptor antagonists, a class of drugs used for their antiemetic and antidepressant properties. While research has heavily focused on compounds with a 3,5-bis(trifluoromethyl)phenyl group, the structural similarities suggest a potential role for the 3-hydroxy-5-(trifluoromethyl)phenyl moiety. snapintermediates.com
Potent NK1 receptor antagonists often contain the 3,5-bis(trifluoromethyl)benzyl group. snapintermediates.com This specific substitution pattern is crucial for effective binding to the NK1 receptor. snapintermediates.com A patent for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid explicitly states its utility as an intermediate for producing NK1 receptor antagonists. Although direct use of this compound in this specific context is less documented, its structural analogy to this key intermediate makes it a compound of interest for developing new antagonists with potentially different binding affinities or pharmacological profiles.
Structural Modification Studies for Enhanced Bioactivity
Structural modification is a cornerstone of medicinal chemistry, aimed at optimizing a molecule's therapeutic properties. The this compound scaffold is a candidate for such studies. The presence of three distinct functional groups on the benzene (B151609) ring—hydroxyl, carboxyl, and trifluoromethyl—offers multiple points for modification.
Contributions to Agricultural Chemistry
The introduction of trifluoromethyl groups into molecules is a well-established strategy in agricultural science to create potent and stable pesticides and herbicides.
Utility in Pesticide and Herbicide Development
The trifluoromethyl group is known to increase the biological activity of many agrochemicals. Compounds containing a trifluoromethylpyridine structure, for example, are the basis for several commercial herbicides. While direct evidence of this compound being used as a primary building block for a specific, commercialized pesticide is not prominent in publicly available literature, its structural features make it a relevant intermediate for the synthesis of new agrochemical candidates. The general importance of trifluoromethyl-substituted benzoic acids and their derivatives in creating molecules with pesticidal or herbicidal properties suggests its potential utility in this field.
Synthesis of Trifluoromethyl-Substituted Benzoic Amide Derivatives for Agrochemicals
The synthesis of trifluoromethyl-substituted benzoic amide derivatives is a significant area of research in the development of new agrochemicals, as the inclusion of a trifluoromethyl (CF3) group can enhance properties such as metabolic stability, lipophilicity, and binding affinity. nih.gov While direct synthesis pathways starting from this compound are part of ongoing chemical exploration, established methods for creating N-substituted benzamides from carboxylic acids provide a clear blueprint. These methods are crucial for accessing novel amide structures that are otherwise difficult to synthesize. escholarship.orgresearchgate.net
A general and effective strategy involves the conversion of the carboxylic acid group in a substituted benzoic acid into a more reactive intermediate, such as an acyl chloride or ester, which can then readily react with an appropriate amine to form the desired amide bond. escholarship.orgdtu.dk For instance, N-triflylbenzamides can be generated by reacting trifluoromethanesulfonamide (B151150) with activated benzoyl derivatives like benzoyl chlorides. dtu.dk Another innovative approach involves the reaction of carboxylic acid halides or esters with isothiocyanates in the presence of silver fluoride, which proceeds under mild conditions to yield N-trifluoromethyl amides. escholarship.orgresearchgate.net This particular method is valued for its broad scope and the wide availability of reaction partners. escholarship.org
In the context of agrochemicals, benzamides substituted with heterocyclic structures, such as pyridine-linked 1,2,4-oxadiazoles, have shown promising fungicidal and insecticidal activities. nih.gov The synthesis of such complex molecules often involves a multi-step process including esterification, cyanation, cyclization, and finally, an aminolysis reaction to form the critical amide linkage. nih.gov The trifluoromethyl group on the benzamide (B126) scaffold is a key structural feature in many commercial pesticides, and research continues to explore new derivatives to improve efficacy. nih.gov
Table 1: General Synthesis Strategies for N-Trifluoromethyl Amides from Carboxylic Acids
| Starting Material | Reagents | Key Intermediate | Product Type | Reference(s) |
| Carboxylic Acid | Thionyl Chloride (SOCl₂) or Oxalyl Chloride | Acyl Chloride | N-Substituted Amide | dtu.dk |
| Carboxylic Acid Halide/Ester | Isothiocyanate, Silver Fluoride (AgF) | Acyl Isothiocyanate Derivative | N-Trifluoromethyl Amide | escholarship.orgresearchgate.net |
| Benzoyl Chloride | Trifluoromethanesulfonamide, Triethylamine | - | N-Triflylbenzamide | dtu.dk |
This table presents generalized synthetic routes applicable to the conversion of fluorinated benzoic acids into amide derivatives.
Advancements in Materials Science and Engineering
Design of Advanced Materials through Fluorine Incorporation
The intentional incorporation of fluorine atoms into organic molecules is a powerful strategy in materials science for tuning the chemical, electronic, and physical properties of the resulting materials. nih.govijournals.cn Fluorine's high electronegativity and the strength of the carbon-fluorine (C-F) bond introduce unique characteristics not achievable with other elements. nih.gov When integrated into molecules like this compound, the trifluoromethyl (CF3) group acts as a potent electron-withdrawing group, which can significantly alter the electronic structure of the aromatic ring. nih.gov
This modification influences intermolecular interactions, such as hydrogen bonding and π-π stacking, which are fundamental to how molecules self-assemble into higher-ordered structures. nih.gov In the field of biomaterials, for example, fluorinated amino acids are used to direct the self-assembly of peptides into specific morphologies like nanofibers, ribbons, and nanoparticles. nih.gov The fluorous effect—the tendency of highly fluorinated compounds to segregate from both hydrophilic and lipophilic environments—can be harnessed to create unique material phases and interfaces. nih.gov
Furthermore, the introduction of fluorinated substituents is a well-established tactic in medicinal chemistry and drug design to enhance properties like lipophilicity and binding affinity to biological targets. ossila.com These same principles are applied in materials science to design advanced polymers, liquid crystals, and functional organic molecules with tailored properties for applications ranging from electronics to advanced coatings. ijournals.cnresearchgate.net
Application in Perovskite Solar Cell Technology
The compound this compound and its derivatives are emerging as important agents in the advancement of perovskite solar cell (PSC) technology. Their utility stems from the unique properties conferred by the trifluoromethyl and hydroxyl/carboxyl functional groups, which can address key challenges in PSC stability and efficiency.
A primary challenge in achieving high-efficiency and stable perovskite solar cells is the presence of crystallographic defects, particularly at the surface and grain boundaries of the perovskite film. researchgate.netosti.gov These defects, such as uncoordinated lead ions (Pb²⁺), act as traps for charge carriers, leading to energy loss. nih.gov Chemical additives based on fluorinated benzoic acids have proven to be effective "passivating" agents that heal these defects. nih.gov
Table 2: Defect Passivation Agents and Their Mechanisms in Perovskite Solar Cells
| Passivation Agent | Functional Groups | Mechanism of Action | Effect on Defects | Reference(s) |
| 3,5-bis(trifluoromethyl)benzoic acid | Carbonyl (C=O), Fluorine (F) | Coordination with Pb²⁺ defects (Lewis acid-base interaction) | Heals shallow surface defects, reduces trap density | nih.gov |
| 2-thiophenecarboxylic acid | Carboxyl (-COOH) | Interaction with uncoordinated Pb²⁺ ions | Passivates surface defects | rsc.org |
| Phenyl-C61-butyric acid methyl ester (PCBM) | Fullerene Group | Acts as a Lewis acid, accepts electrons from PbI₃⁻ antisites | Passivates PbI₃⁻ antisite defects | researchgate.net |
By effectively healing these defect sites, passivating agents like fluorinated benzoic acids prevent charge carriers from getting trapped. nih.gov This suppression of trap-assisted recombination means that more charge carriers can be successfully extracted from the perovskite layer to the electrodes, contributing to the photocurrent. nih.gov The result is a significant reduction in non-radiative recombination losses, which is evidenced by improvements in key photovoltaic parameters, including the open-circuit voltage and fill factor. nih.govnih.gov The synergistic use of multiple passivating agents can further minimize these losses, pushing device performance closer to its theoretical maximum. nih.govresearchgate.net
Self-assembled monolayers (SAMs) represent a sophisticated strategy for interface engineering in perovskite solar cells. researchgate.netuni.lu SAMs are ultrathin, ordered layers of organic molecules that spontaneously form on a substrate surface. In PSCs, they can serve as hole-transport layers (HTLs) or as passivation interlayers at the interface between the perovskite and the charge transport layers. osti.govrsc.org
Molecules like this compound are well-suited for forming SAMs. The carboxylic acid (-COOH) group can act as an anchor, forming strong bonds with the surface of conductive oxides like indium tin oxide (ITO). uni.luosti.gov Once anchored, the molecules arrange themselves into a dense, uniform layer. The trifluoromethylated phenyl ring then forms the outer surface of the monolayer, creating a modified interface with the perovskite layer deposited on top.
This SAM can passivate surface defects, improve energy level alignment for more efficient charge extraction, and block unwanted charge recombination at the interface. researchgate.netuni.lu The formation of a high-quality, uniform SAM is critical, as incomplete coverage can lead to leakage currents and reduced efficiency. rsc.org The design of novel SAM-forming molecules with tailored functional groups is a key area of research for developing highly efficient and stable inverted p-i-n perovskite solar cells. researchgate.net
Investigation as Atomic Layer Deposition (ALD) Inhibitors
The precise fabrication of patterned thin films is a cornerstone of the semiconductor industry, with area-selective atomic layer deposition (AS-ALD) emerging as a critical technique for creating uniform and conformal structures with atomic-scale control over thickness. A key strategy in AS-ALD is the use of self-assembled monolayers (SAMs) to passivate specific regions of a substrate, thereby inhibiting the deposition of material in those areas. Research into effective ALD inhibitors has led to the investigation of various organic molecules, including benzoic acid and its derivatives.
While direct studies on this compound as an ALD inhibitor are not extensively documented, research on closely related fluorinated benzoic acid derivatives provides significant insights into its potential efficacy. A study investigating benzoic acid, 4-trifluoromethyl benzoic acid (TBA), and 3,5-bis(trifluoromethyl)benzoic acid (BTBA) as ALD inhibitors for ZnO deposition on cobalt substrates demonstrated the viability of small molecule carboxylates for this application. mdpi.com The findings indicated that the fluorinated SAMs exhibited superior ALD inhibition compared to non-fluorinated benzoic acid. mdpi.com This enhanced blocking capability was attributed not to increased hydrophobicity from the trifluoromethyl groups, but rather to the coordination chemistry of the carboxylate headgroup with the substrate surface. mdpi.com
The general mechanism for these inhibitors involves the formation of a densely packed monolayer on the substrate. This monolayer is composed of three key components: a reactive headgroup (the carboxylic acid) that selectively binds to the surface, a tail group (the trifluoromethyl-substituted phenyl ring) that presents an inert surface to the ALD precursors, and a backbone that facilitates the formation of a well-ordered film through intermolecular interactions. mdpi.com The presence of the trifluoromethyl group is believed to influence the electronic properties and binding of the carboxylate group, leading to a more robust and effective inhibiting layer.
Further research has emphasized the importance of the structural integrity of the SAMs during the ALD process. Thermally induced defects, such as the formation of gauche defects in alkanethiol SAMs, have been identified as a primary reason for the deterioration of inhibition efficiency. nih.gov This underscores the need for inhibitors that can form thermally stable and well-ordered monolayers. The rigid aromatic structure of this compound, combined with the potential for intermolecular hydrogen bonding involving the hydroxyl group, could contribute to the formation of a more stable SAM, making it a promising candidate for further investigation in AS-ALD applications.
Table 1: Investigated Benzoic Acid Derivatives as ALD Inhibitors
| Compound | Substrate | ALD Material | Key Finding | Reference |
|---|---|---|---|---|
| Benzoic Acid | Cobalt | ZnO | Viable as an ALD inhibitor. | mdpi.com |
| 4-Trifluoromethyl Benzoic Acid (TBA) | Cobalt | ZnO | Better ALD inhibitor than benzoic acid. | mdpi.com |
| 3,5-Bis(trifluoromethyl)benzoic Acid (BTBA) | Cobalt | ZnO | Superior ALD inhibitor, with effectiveness linked to coordination chemistry. | mdpi.com |
| Alkanethiol SAMs | Not specified | Al2O3 | Inhibition efficiency is reduced by thermally induced gauche defects. | nih.gov |
Role in Catalysis and Complex Molecule Synthesis
The functional groups present in this compound make it a versatile building block in the synthesis of more complex chemical structures, including those with catalytic activity or biological relevance.
The development of novel catalysts is a significant area of chemical research. While this compound itself is not a catalyst, its structural motifs are incorporated into the design of more complex catalytic systems. For instance, a patent describes the preparation of a solid acid catalyst for the production of 3-hydroxybenzotrifluoride. google.com This process highlights the industrial relevance of related structures. The design of such catalysts often involves the strategic placement of functional groups to enhance catalytic activity and stability. google.com
In the realm of organometallic catalysis, ligands play a crucial role in modulating the reactivity and selectivity of the metal center. Bidentate phosphine (B1218219) ligands are widely used in various catalytic reactions. A study on the palladium-catalyzed synthesis of coumarins found that a DPEPhos-type ligand bearing 3,5-bis(trifluoromethyl)phenyl groups (a structure related to the trifluoromethylphenyl moiety of the title compound) was highly effective. acs.org The electron-withdrawing nature of the trifluoromethyl groups on the ligand was found to be critical for the catalytic efficiency. acs.org This suggests that this compound could serve as a precursor for synthesizing novel ligands with tailored electronic properties for specific catalytic applications.
The true utility of this compound in synthetic chemistry lies in its role as an intermediate for constructing a wide array of complex molecules. The carboxylic acid and hydroxyl groups provide reactive handles for a variety of chemical transformations, such as esterification, amidation, and etherification. rasayanjournal.co.in The trifluoromethyl group often imparts desirable properties to the final molecule, such as increased metabolic stability and lipophilicity, which are particularly important in the design of pharmaceuticals and agrochemicals.
The synthesis of biologically active molecules often relies on the use of versatile building blocks. For example, a highly enantioselective method has been developed for the synthesis of 3-hydroxy-3-trifluoromethyl benzofuran-2-ones through a tandem Friedel-Crafts/lactonization reaction of phenols with ethyl trifluoropyruvate. nih.gov This demonstrates a pathway where a phenol (B47542) derivative is used to construct a complex heterocyclic system containing a trifluoromethylated stereocenter. While not directly starting from this compound, it illustrates the synthetic strategies where such substituted phenols are valuable.
Furthermore, the concept of late-stage functionalization of complex bioactive molecules is a powerful strategy in drug discovery. nih.gov This approach involves the chemical modification of a complex molecular scaffold to rapidly generate a library of analogs for biological screening. Small, functionalized building blocks are essential for this process. The reactivity of the hydroxyl and carboxylic acid groups on this compound makes it an ideal candidate for incorporation into such high-throughput synthesis platforms. nih.gov
Table 2: Synthetic Reactions and Methodologies Relevant to this compound
| Reaction/Methodology | Key Feature | Relevance to this compound | Reference |
|---|---|---|---|
| Palladium-Catalyzed Coumarin Synthesis | Use of a 3,5-CF3-Ph-DPEPhos ligand. | Demonstrates the utility of the trifluoromethylphenyl moiety in ligand design for catalysis. | acs.org |
| Tandem Friedel-Crafts/Lactonization | Synthesis of 3-hydroxy-3-trifluoromethyl benzofuran-2-ones from phenols. | Illustrates the use of substituted phenols as precursors to complex heterocycles. | nih.gov |
| Late-Stage Functionalization | High-throughput diversification of bioactive molecules. | The compound is a suitable building block for creating molecular libraries due to its functional groups. | nih.gov |
| Solid Acid Catalyst Preparation | Synthesis of a catalyst for producing 3-hydroxybenzotrifluoride. | Highlights the industrial context and potential for creating catalytic materials from related structures. | google.com |
Biological Activity and Mechanistic Investigations of 3 Hydroxy 5 Trifluoromethyl Benzoic Acid and Its Derivatives
Evaluation of Enzymatic Modulation Capabilities
The capacity of benzoic acid derivatives to modulate the activity of various enzymes is a key area of investigation. For instance, some hydroxylated benzoic acids have been identified as inhibitors of enzymes like tyrosinase, which is involved in melanin (B1238610) biosynthesis. nih.gov A study on hydroxyl-substituted benzoic acid derivatives demonstrated their potential to inhibit mushroom tyrosinase, with some compounds exhibiting noncompetitive reversible inhibition. nih.gov
While specific data on 3-hydroxy-5-(trifluoromethyl)benzoic acid as an enzyme modulator is limited, research on analogous compounds provides valuable insights. For example, a study on 3-hydroxy-2,4,5-trifluorobenzoic acid showed that it effectively inhibited certain metabolic enzymes, suggesting potential applications in metabolic syndrome. Furthermore, derivatives of 2-hydroxybenzoic acid have been identified as selective inhibitors of SIRT5, a member of the sirtuin family of proteins. nih.gov The interaction of the carboxylate group with key amino acid residues in the enzyme's active site was found to be crucial for this inhibitory activity. nih.gov Given these findings, it is plausible that this compound could also exhibit inhibitory effects on various enzymes, a hypothesis that warrants further investigation.
Table 1: Enzymatic Inhibition by Benzoic Acid Derivatives
| Compound | Target Enzyme | Inhibition Type | Key Findings | Reference |
|---|---|---|---|---|
| Hydroxyl Substituted Benzoic Acid Derivatives | Mushroom Tyrosinase | Noncompetitive Reversible | Inhibited the second enzymatic reaction of tyrosinase. | nih.gov |
| 3-Hydroxy-2,4,5-trifluorobenzoic acid | Metabolic Enzymes | - | Showed effective inhibition of certain metabolic enzymes. | |
| 2-Hydroxybenzoic Acid Derivatives | SIRT5 | Selective Inhibition | Carboxylate group interaction with active site residues is critical for inhibition. | nih.gov |
Assessment of Antimicrobial and Antifungal Efficacy
Benzoic acid and its derivatives are well-known for their antimicrobial and antifungal properties and are often used as preservatives in food and cosmetic products. nih.govresearchgate.net The antimicrobial action of benzoic acid is attributed to its ability to disrupt the cell homeostasis of bacteria. nih.gov The introduction of various substituents to the benzoic acid scaffold can significantly modulate its antimicrobial and antifungal potency.
Studies on trifluoromethyl-substituted chalcones have demonstrated their activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains like Candida albicans and Aspergillus niger. mdpi.com Specifically, derivatives containing a trifluoromethyl group showed a preference for activity against Gram-negative bacteria. mdpi.com In another study, N-(trifluoromethyl)phenyl substituted pyrazole (B372694) derivatives were found to be effective growth inhibitors of antibiotic-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), and could prevent biofilm formation. nih.gov
Regarding antifungal activity, research on benzoic acid derivatives has identified them as potential inhibitors of fungal-specific enzymes like CYP53. nih.govresearchgate.net For instance, 3,4,5-trihydroxybenzoic acid has demonstrated activity against various dermatophytes. scirp.orgresearchgate.net While direct testing of this compound is not widely reported, the presence of the trifluoromethyl group suggests it could possess significant antimicrobial and antifungal properties, a hypothesis that requires experimental validation.
Table 2: Antimicrobial and Antifungal Activity of Benzoic Acid Derivatives
| Compound Type | Target Organism | Key Findings | Reference |
|---|---|---|---|
| Trifluoromethyl-substituted Chalcones | Gram-positive and Gram-negative bacteria, C. albicans, A. niger | Trifluoromethyl group favored activity against Gram-negative bacteria. | mdpi.com |
| N-(trifluoromethyl)phenyl Substituted Pyrazoles | Antibiotic-resistant Gram-positive bacteria (e.g., MRSA) | Inhibited bacterial growth and biofilm formation. | nih.gov |
| 3,4,5-Trihydroxybenzoic Acid | Dermatophytes | Demonstrated antifungal activity. | scirp.orgresearchgate.net |
Studies on Anticancer Properties
Furthermore, the trifluoromethyl group is a common feature in many pharmacologically active molecules, including some with anticancer properties. nih.gov Its inclusion in a molecule can enhance properties like metabolic stability and cell permeability, which are crucial for drug efficacy. acs.org Given the cytotoxic potential of halogenated and hydroxylated benzoic acids, it is conceivable that this compound could exhibit anticancer properties, possibly through mechanisms involving oxidative stress and enzyme modulation. However, this remains a hypothesis that needs to be tested through rigorous experimental studies.
Elucidation of Structure-Activity Relationships (SAR)
The biological activity of this compound is intrinsically linked to the interplay of its three key functional groups: the trifluoromethyl group, the hydroxyl group, and the carboxyl group.
The trifluoromethyl (-CF3) group is a lipophilic, electron-withdrawing moiety that can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. acs.org Its presence can enhance metabolic stability and binding affinity to target proteins. acs.org In the context of benzoic acid derivatives, the trifluoromethyl group has been shown to contribute to both antimicrobial and anticancer activities. For example, trifluoromethyl-substituted pyrazole derivatives have demonstrated potent antibacterial activity. nih.gov The electron-withdrawing nature of the -CF3 group can also impact the acidity of the carboxylic acid, which in turn can affect its biological activity. quora.com
The hydroxyl (-OH) and carboxyl (-COOH) groups are critical for the biological activity of benzoic acid derivatives. The number and position of hydroxyl groups on the benzene (B151609) ring are known to influence antioxidant and antimicrobial properties. nih.gov The carboxyl group is often essential for the interaction of these molecules with the active sites of enzymes. nih.govnih.gov Studies on dihydroxybenzoic acids have shown that the relative positions of the hydroxyl and carboxyl groups can significantly affect their antioxidant activity. nih.gov The presence of a carboxyl group can also influence the mechanism of action, with some studies suggesting it can shift the activity from radical scavenging to metal chelation. nih.gov In this compound, the interplay between the hydroxyl and carboxyl groups, influenced by the strong electron-withdrawing trifluoromethyl group, likely dictates its specific biological profile.
Comparative Analysis with Related Benzoic Acid Derivatives
A comparative analysis of this compound with other benzoic acid derivatives highlights the unique contribution of its substituents. For instance, compared to benzoic acid itself, the presence of the hydroxyl group generally increases antioxidant activity. nih.gov The addition of a trifluoromethyl group, as seen in 3-(trifluoromethyl)benzoic acid, significantly increases the acidity compared to benzoic acid. quora.comnih.gov
When compared to other hydroxylated benzoic acids, such as salicylic (B10762653) acid (2-hydroxybenzoic acid) or p-hydroxybenzoic acid, the trifluoromethyl group at the 5-position in this compound introduces a significant element of lipophilicity and electron withdrawal that is absent in the others. This could lead to altered membrane permeability and different interactions with biological targets. For example, a study on dichlorinated hydroxybenzoic acids demonstrated that the position of the hydroxyl group (2-hydroxy vs. 4-hydroxy) resulted in different cytotoxic profiles. nih.gov This underscores the importance of the specific substitution pattern on the benzene ring in determining the biological activity of these compounds.
Analytical and Spectroscopic Characterization Methodologies for 3 Hydroxy 5 Trifluoromethyl Benzoic Acid
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable for confirming the molecular structure of 3-hydroxy-5-(trifluoromethyl)benzoic acid. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide detailed information about the compound's atomic arrangement and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)
¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons and the acidic protons of the hydroxyl and carboxylic acid groups. The aromatic region would likely display a complex splitting pattern due to the meta-substitution. The chemical shifts are influenced by the electron-withdrawing nature of the trifluoromethyl group and the electron-donating effect of the hydroxyl group.
Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| H-2 | ~7.8-8.0 | s (singlet) or d (doublet) |
| H-4 | ~7.5-7.7 | s (singlet) or d (doublet) |
| H-6 | ~7.3-7.5 | s (singlet) or d (doublet) |
| -OH | Broad singlet, variable | s (singlet) |
| -COOH | Broad singlet, variable | s (singlet) |
Note: The exact multiplicities will depend on the coupling constants between the aromatic protons.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. The chemical shifts are significantly affected by the attached functional groups. The trifluoromethyl group will cause a characteristic quartet for the carbon it is attached to due to C-F coupling.
Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| C=O | ~165-170 |
| C-OH | ~155-160 |
| C-CF₃ | ~130-135 (quartet) |
| C-COOH | ~130-135 |
| Aromatic CH | ~115-130 |
| CF₃ | ~120-125 (quartet) |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. chemicalbook.comnist.govnist.govdocbrown.info For this compound, the IR spectrum is expected to show characteristic absorption bands for the hydroxyl, carboxylic acid, and trifluoromethyl groups, as well as the aromatic ring.
Characteristic IR Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹) | Description |
| O-H (hydroxyl) | 3600-3200 (broad) | Stretching vibration |
| O-H (carboxylic acid) | 3300-2500 (very broad) | Stretching vibration, often overlapping with C-H stretches |
| C=O (carboxylic acid) | 1710-1680 | Stretching vibration |
| C-F (trifluoromethyl) | 1350-1150 | Strong stretching vibrations |
| C=C (aromatic) | 1600-1450 | Stretching vibrations |
| C-O (hydroxyl/acid) | 1300-1200 | Stretching vibrations |
The broadness of the hydroxyl and carboxylic acid peaks is due to hydrogen bonding. docbrown.info
Mass Spectrometry (MS), including High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound. For this compound (molecular weight: 206.12 g/mol ), the mass spectrum would show a molecular ion peak ([M]⁺) and several fragment ions. scbt.comuni.lusynquestlabs.comnist.gov
High-Resolution Mass Spectrometry (HRMS) can determine the exact mass of the molecular ion, allowing for the determination of the elemental composition with high accuracy. mdpi.com Predicted HRMS data for various adducts of the target molecule are available. uni.lu
Predicted Mass Spectrometry Data for this compound
| Ion | m/z (mass-to-charge ratio) | Description |
| [M]⁺ | 206 | Molecular ion |
| [M-OH]⁺ | 189 | Loss of hydroxyl radical |
| [M-COOH]⁺ | 161 | Loss of carboxyl group |
| [M-H₂O]⁺ | 188 | Loss of water (from carboxylic acid and ortho proton) |
| [C₆H₄F₃]⁺ | 145 | Fragment corresponding to the trifluoromethylbenzene cation |
Chromatographic Methods for Purity Assessment and Separation
Chromatographic techniques are essential for separating this compound from impurities and for quantifying its purity.
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for the analysis of non-volatile compounds like benzoic acids. A reversed-phase HPLC method would be suitable for the analysis of this compound. ekb.egupb.ro
A typical HPLC system for this analysis would consist of a C18 column and a mobile phase of acetonitrile (B52724) and water, often with an acid modifier like formic or acetic acid to ensure the carboxylic acid is in its protonated form. Detection is commonly performed using a UV detector, as the aromatic ring provides strong chromophores.
Typical HPLC Conditions for Benzoic Acid Analysis
| Parameter | Condition |
| Column | C18, 5 µm particle size, 4.6 x 250 mm |
| Mobile Phase | Gradient of acetonitrile and water with 0.1% formic acid |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 230 nm and 275 nm |
| Temperature | Ambient or controlled (e.g., 30 °C) |
Gas Chromatography (GC) for Purity Evaluation
Gas chromatography is a powerful technique for separating volatile compounds. However, due to the low volatility and polar nature of carboxylic acids, this compound must be derivatized before GC analysis. thermofisher.com A common derivatization method is silylation, where the acidic protons of the hydroxyl and carboxylic acid groups are replaced with a trimethylsilyl (B98337) (TMS) group. researchgate.net This process increases the volatility and thermal stability of the analyte.
After derivatization, the resulting TMS-ether-ester can be analyzed by GC, typically using a non-polar or medium-polarity capillary column and a flame ionization detector (FID) or a mass spectrometer (GC-MS). A product specification sheet indicates that an assay by silylated GC is used for purity assessment, with a requirement of ≥98.5%. thermofisher.com
Advanced Surface Analysis Techniques in Material Science Contexts
In the realm of material science, understanding the surface chemistry of organic molecules is paramount for applications ranging from thin-film deposition and functional coatings to biocompatibility and sensor development. For a multifunctional compound like this compound, advanced surface analysis techniques are indispensable for elucidating its behavior and properties when interfaced with various substrates.
X-ray Photoelectron Spectroscopy (XPS) for Surface Characterization
X-ray Photoelectron Spectroscopy (XPS) is a powerful, surface-sensitive quantitative spectroscopic technique that provides information about the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. The principle of XPS involves irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed.
For a molecule such as this compound, XPS can reveal critical details about its surface orientation, intermolecular interactions, and chemical integrity upon adsorption onto a substrate. The binding energies of the core-level electrons are highly sensitive to the local chemical environment, allowing for the differentiation of atoms in various functional groups.
Detailed Research Findings:
While specific, experimentally-derived XPS spectra for this compound are not widely published, a comprehensive analysis can be constructed based on established binding energy data for its constituent functional groups on aromatic systems. The key elemental signatures to analyze for this compound are Carbon (C 1s), Oxygen (O 1s), and Fluorine (F 1s).
Carbon (C 1s) Spectrum: The C 1s spectrum of this compound is expected to be complex, with multiple overlapping peaks corresponding to the different chemical environments of the carbon atoms in the molecule. Deconvolution of the C 1s envelope would be necessary to identify and quantify these different species. The expected binding energies for the carbon environments are:
Aromatic C-C/C-H: The carbon atoms in the benzene (B151609) ring not directly bonded to a heteroatom are expected to have a binding energy in the range of 284.5 eV to 285.0 eV. This peak is often used for charge referencing the spectra. youtube.comthermofisher.com
C-OH: The carbon atom attached to the hydroxyl group will exhibit a chemical shift to a higher binding energy, typically around 286.0 eV, due to the electronegativity of the oxygen atom. thermofisher.com
C-COOH: The carbon atom of the carboxylic acid group is in a highly oxidized state and will therefore appear at a significantly higher binding energy, generally in the range of 288.0 eV to 289.0 eV.
C-CF3: The carbon atom bonded to the trifluoromethyl group will also be shifted to a higher binding energy due to the strong electron-withdrawing effect of the three fluorine atoms. This peak is anticipated to be in a similar region to the C-COOH peak, and careful deconvolution would be required to distinguish them.
-CF3: The carbon atom within the trifluoromethyl group itself is expected at the highest binding energy for carbon, typically around 292-294 eV. thermofisher.com
Oxygen (O 1s) Spectrum: The O 1s spectrum is expected to show two distinct peaks, corresponding to the two different oxygen environments in the molecule:
C=O: The carbonyl oxygen of the carboxylic acid group will have a binding energy typically in the range of 531.0 eV to 532.0 eV.
C-OH: The hydroxyl oxygen from both the phenolic hydroxyl group and the carboxylic acid group will have a slightly higher binding energy, generally around 532.5 eV to 533.5 eV. researchgate.net
Fluorine (F 1s) Spectrum: The F 1s spectrum is expected to be a single, sharp peak, as all fluorine atoms are in the same chemical environment within the trifluoromethyl group. This peak is typically found at a binding energy of approximately 688.0 eV to 689.0 eV. researchgate.net The F 1s peak is often intense and can be a clear indicator of the presence of the trifluoromethyl group on a surface. researchgate.net
Data Table of Predicted XPS Binding Energies:
| Element | Functional Group | Predicted Binding Energy (eV) |
| Carbon (C 1s) | Aromatic C-C/C-H | 284.5 - 285.0 |
| C-OH | ~286.0 | |
| C-COOH | 288.0 - 289.0 | |
| C-CF3 | ~287.0 - 288.0 | |
| -CF3 | 292.0 - 294.0 | |
| Oxygen (O 1s) | C=O | 531.0 - 532.0 |
| C-OH | 532.5 - 533.5 | |
| Fluorine (F 1s) | -CF3 | 688.0 - 689.0 |
Studies on para-substituted benzoic acids chemisorbed on aluminum oxide surfaces have shown that these molecules tend to form monolayers with the aromatic ring oriented largely perpendicular to the surface, binding through the carboxylate group. researchgate.netresearchgate.net This orientation would make the trifluoromethyl and hydroxyl groups available at the surface, influencing the surface properties of the material. XPS analysis would be crucial in confirming such an orientation by analyzing the relative intensities of the core-level peaks.
Advanced Research Directions and Future Perspectives for 3 Hydroxy 5 Trifluoromethyl Benzoic Acid
Computational and Theoretical Studies
Computational chemistry provides powerful tools for understanding the intrinsic properties of 3-hydroxy-5-(trifluoromethyl)benzoic acid at a molecular level, guiding experimental work and accelerating the discovery process.
While specific molecular modeling studies on this compound are not extensively documented, the methodologies applied to its close analogues, such as 3,5-bis(trifluoromethyl)phenyl derivatives, provide a clear blueprint for future research. mdpi.com Techniques like Density Functional Theory (DFT) are instrumental in optimizing the molecular geometry of such compounds. mdpi.com For instance, studies on related molecules have employed the B3LYP method with a 6-311+G(d,p) basis set to perform geometry optimization in the gas phase. mdpi.com
These computational models can predict key structural and electronic parameters. Advanced characterization methods, such as the solid-state NMR off-resonance technique used to study the molecular dynamics of solid 3-(trifluoromethyl)benzoic acid, offer deeper insights into the behavior of these molecules in different physical states. nih.gov Such computational and spectroscopic approaches are crucial for building a comprehensive understanding of the compound's conformational possibilities and energetic landscape.
Table 1: Predicted Molecular Properties of this compound
| Property | Predicted Value | Source |
| Molecular Formula | C₈H₅F₃O₃ | scbt.com |
| Molecular Weight | 206.12 g/mol | scbt.com |
| Monoisotopic Mass | 206.01907 Da | uni.lu |
| XlogP | 2.0 | uni.lu |
| Hydrogen Bond Donor Count | 2 | PubChem Prediction |
| Hydrogen Bond Acceptor Count | 4 | PubChem Prediction |
| Rotatable Bond Count | 1 | PubChem Prediction |
| Predicted Collision Cross Section ([M-H]⁻) | 133.4 Ų | uni.lu |
Theoretical studies are pivotal in predicting the reactivity and potential for biological interactions. The analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is a cornerstone of this approach. For example, in a study on N-(3,5-bis(trifluoromethyl)benzyl)stearamide, the HOMO was located on the amide nitrogen, while the LUMO was distributed over the 3,5-bis(trifluoromethyl)phenyl moiety. mdpi.com The calculated HOMO-LUMO energy gap (5.54 eV for that analogue) serves as an indicator of chemical reactivity and kinetic stability. mdpi.com
Furthermore, Molecular Electrostatic Potential (MEP) mapping is used to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. In related amide derivatives, MEP analysis identified electron-rich regions around carbonyl oxygen atoms and electron-deficient areas near amide protons, which aligns with established chemical principles of amide resonance. mdpi.com For this compound, such analysis would highlight the reactive sites on the carboxylic acid and hydroxyl groups, as well as the influence of the electron-withdrawing trifluoromethyl group on the aromatic ring's reactivity. These predictive models are invaluable for designing new molecules with tailored biological activities.
Exploration of Novel Derivatives and Analogues
The strategic placement of a trifluoromethyl (-CF3) group is a well-established method in medicinal chemistry to improve the pharmacokinetic and pharmacodynamic properties of molecules. nih.gov The -CF3 group can enhance metabolic stability, membrane permeability, and binding affinity. nih.govossila.com Research into derivatives of trifluoromethyl-substituted benzoic acids is an active field. For instance, pyrazole (B372694) derivatives synthesized from 3',5'-bis(trifluoromethyl)acetophenone (B56603) have been shown to be potent growth inhibitors of various bacterial strains, including drug-resistant ones. nih.gov Similarly, an ester derivative of 4-(trifluoromethyl)benzoic acid, known as OPTBA, has demonstrated significant neuroprotective effects in postischemic models. nih.gov
The synthesis of novel derivatives based on the 3-hydroxybenzoic acid scaffold is also a promising area. rasayanjournal.co.inresearchgate.net Combining the known biological potential of the 3-hydroxybenzoic acid core with the advantageous properties of the trifluoromethyl group could lead to the development of new therapeutic agents. rasayanjournal.co.inresearchgate.net This combinatorial approach allows chemists to generate libraries of novel compounds for screening against various biological targets.
Emerging Applications in Interdisciplinary Fields
The unique electronic properties of fluorinated compounds make them valuable building blocks in materials science and chemical synthesis beyond their immediate pharmaceutical applications. The analogue 3-fluoro-5-(trifluoromethyl)benzoic acid, for example, is used as a key intermediate in the synthesis of complex molecules, including influenza A virus fusion inhibitors. ossila.com Its utility stems from the enhanced lipophilicity and specific binding characteristics conferred by the fluorinated substituents. ossila.com
The trifluoromethylphenyl motif is also integral to the design of advanced ligands for catalysis. Ligands such as 3,5-CF3-Ph-DPEPhos have been employed in palladium-catalyzed reactions for the synthesis of coumarins, demonstrating the role of these structures in facilitating novel chemical transformations. acs.org This suggests a potential application for this compound and its derivatives as precursors for specialized ligands or functional materials where precise electronic tuning is required.
Future Challenges and Opportunities in Compound Research
A significant challenge in the study of this compound is the limited amount of dedicated research on this specific isomer compared to its close analogues like 3,5-bis(trifluoromethyl)benzoic acid or other isomers. sigmaaldrich.comsigmaaldrich.comuni.lu Many commercial suppliers classify it as a rare chemical, for which extensive analytical data is not routinely collected. sigmaaldrich.comsigmaaldrich.com
This data gap presents a clear opportunity. There is a need for systematic investigation into the fundamental chemistry and biological activity of this compound. The primary opportunity lies in leveraging the well-understood benefits of both the 3-hydroxybenzoic acid scaffold, known for a range of biological activities, and the trifluoromethyl group, a proven bioisostere for enhancing drug-like properties. rasayanjournal.co.inresearchgate.netmdpi.com
Future research should focus on:
Systematic Synthesis: Creating a diverse library of ester, amide, and ether derivatives to explore a wider chemical space.
Biological Screening: Testing the parent compound and its derivatives against a broad range of biological targets, including bacterial and cancer cell lines, and specific enzymes or receptors.
Advanced Modeling: Applying the computational methods described previously to build predictive models of activity and guide the synthesis of more potent and selective analogues.
By addressing the current lack of specific data and applying modern research methodologies, the scientific community can unlock the full potential of this compound and its derivatives, paving the way for novel applications in medicine and materials science.
Q & A
Q. What are the common synthetic routes for 3-hydroxy-5-(trifluoromethyl)benzoic acid, and how can intermediates be characterized?
- Methodological Answer : Synthesis typically involves multi-step reactions, such as selective functionalization of a benzoic acid core. For example, trifluoromethylation via electrophilic substitution or coupling reactions, followed by hydroxyl group introduction. A key intermediate like 3-chloro-5-(trifluoromethyl)benzoic acid (synthesized via chloro-deboronation or deprotection of methoxy groups using trifluoroacetic acid) can be hydrolyzed to introduce the hydroxyl group . Intermediates are characterized using NMR, NMR (to track fluorinated groups), and LC-MS to confirm purity and structural integrity .
Q. How can researchers validate the structural and electronic properties of this compound?
- Methodological Answer :
- Spectroscopy : and NMR identify proton and carbon environments, while NMR confirms trifluoromethyl group integrity .
- X-ray crystallography : Use programs like SHELX-97 for structure refinement. For example, SHELXL can resolve hydrogen bonding patterns between hydroxyl and carboxyl groups .
- Computational validation : Compare experimental IR spectra with DFT-calculated vibrational modes to confirm electronic properties .
Q. What preliminary biological assays are suitable for evaluating this compound’s activity?
- Methodological Answer :
- Antimicrobial screening : Use disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) at concentrations of 10–100 µg/mL, with ampicillin as a positive control .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC values. Compare with analogs like 2-bromo-4-(trifluoromethyl)benzoic acid to evaluate structure-activity relationships .
Advanced Research Questions
Q. How can crystallographic data contradictions (e.g., disordered trifluoromethyl groups) be resolved during structure refinement?
- Methodological Answer :
- Use SHELXL’s PART and ISOR commands to model disorder, supplemented by Hirshfeld surface analysis to validate intermolecular interactions. Cross-validate with independent software like OLEX2 or PLATON to check for missed symmetry .
- Apply TWIN commands in SHELX for handling twinned crystals, common in fluorinated compounds due to packing irregularities .
Q. What strategies optimize the yield of this compound in large-scale synthesis?
- Methodological Answer :
- Catalyst screening : Test Pd/C or Cu(I) catalysts for trifluoromethylation efficiency. For hydroxylation, optimize reaction temperature (70–90°C) and pH (8–10) to minimize side reactions .
- Purification : Use preparative HPLC with a C18 column and acetonitrile/water (0.1% TFA) gradient to isolate the product from regioisomers .
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina with the compound’s SMILES string (
C1=CC(=CC(=C1O)C(F)(F)F)C(=O)O) to simulate binding to enzymes like COX-2 or kinases. Validate docking poses with MD simulations in GROMACS . - ADMET prediction : Employ SwissADME to assess lipophilicity (LogP ~2.5) and blood-brain barrier penetration, critical for CNS-targeted drug design .
Q. How do solubility limitations in aqueous buffers affect biological assays, and how can they be mitigated?
- Methodological Answer :
- Co-solvents : Use DMSO (≤1% v/v) to enhance solubility. For in vitro assays, pre-dissolve in DMSO and dilute in PBS (pH 7.4) to avoid precipitation .
- pH adjustment : Prepare sodium salt derivatives by treating the compound with NaOH (1:1 molar ratio) to improve aqueous solubility for pharmacokinetic studies .
Q. What mechanistic studies elucidate the role of the trifluoromethyl group in biological activity?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
